molecular formula C11H16N4S B13541218 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine

Cat. No.: B13541218
M. Wt: 236.34 g/mol
InChI Key: LUSFGUMMHKJMAU-UHFFFAOYSA-N
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Description

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine is a complex organic compound that features a triazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the thiophene ring. Common reagents used in these reactions include ethylamine, methylamine, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiophene ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-4,5-dimethylthiophen-2-amine stands out due to its unique combination of the triazole and thiophene rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-4,5-dimethylthiophen-2-amine

InChI

InChI=1S/C11H16N4S/c1-5-8-13-11(15(4)14-8)9-6(2)7(3)16-10(9)12/h5,12H2,1-4H3

InChI Key

LUSFGUMMHKJMAU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=C(SC(=C2C)C)N)C

Origin of Product

United States

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